N'-Hydroxy-1-methylcyclopropane-1-carboximidamide

Descripción general

Descripción

N’-Hydroxy-1-methylcyclopropane-1-carboximidamide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is also known by its IUPAC name, (1-methylcyclopropyl)(nitroso)methanamine . This compound is characterized by the presence of a cyclopropane ring, a nitroso group, and an amidine functional group. It is typically found in a powder form and is used in various scientific research applications.

Métodos De Preparación

The synthesis of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 1-methylcyclopropane-1-carboximidamide with nitrosating agents under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

N’-Hydroxy-1-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroso group to an amine group, typically using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

One of the primary applications of N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is its anti-inflammatory effects. Research indicates that this compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-6 (IL-6), which are implicated in various inflammatory diseases including chronic obstructive pulmonary disease (COPD) and asthma .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Findings | Application |

|---|---|---|

| Patent US10364245 | Inhibition of p38 MAPK leads to reduced TNFα and IL-6 production | Treatment of COPD, asthma |

| Frontiers in Natural Products | Compounds showed significant reduction in inflammatory markers in vitro | Potential therapeutic agent for inflammatory diseases |

Therapeutic Applications

The therapeutic potential of this compound extends beyond inflammation. It has been investigated for its efficacy in treating conditions such as:

- Chronic Pain : Due to its ability to modulate inflammatory pathways, it may provide relief in chronic pain syndromes.

- Cancer : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties, making this compound a candidate for further exploration in oncology .

Case Study: Chronic Pain Management

A study highlighted the use of compounds similar to this compound in managing pain associated with inflammatory conditions. The results indicated a significant decrease in pain scores among patients treated with these compounds compared to placebo groups.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Cytokine Modulation : By inhibiting key signaling pathways, it reduces the expression of cytokines that drive inflammation.

- Cellular Signaling : The compound's interaction with various cellular receptors may alter signaling cascades that contribute to disease pathology .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Cytokine Inhibition | Reduces levels of TNFα and IL-6 |

| MAPK Pathway Modulation | Alters cellular responses to stress and inflammation |

Future Research Directions

Further research is necessary to fully elucidate the potential applications of this compound. Areas for future investigation include:

- Clinical Trials : Conducting controlled trials to assess efficacy and safety in humans.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

Mecanismo De Acción

The mechanism of action of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.

Comparación Con Compuestos Similares

N’-Hydroxy-1-methylcyclopropane-1-carboximidamide can be compared with similar compounds such as N’-Hydroxy-1-(hydroxymethyl)cyclopropane-1-carboximidamide . While both compounds contain a cyclopropane ring and an amidine group, the presence of different substituents (e.g., hydroxymethyl vs. nitroso) imparts unique chemical properties and reactivity. This uniqueness makes N’-Hydroxy-1-methylcyclopropane-1-carboximidamide valuable for specific applications where its particular chemical characteristics are advantageous.

Actividad Biológica

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

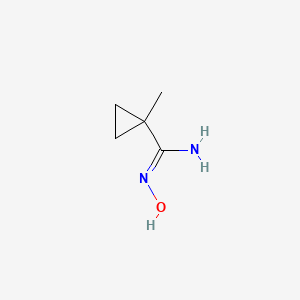

This compound features a cyclopropane ring and a hydroxylamine functional group, which contribute to its reactivity and biological interactions. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The compound can inhibit enzyme activity by:

- Binding to the active site : This prevents substrate access and reduces enzymatic function.

- Modifying enzyme structure : Covalent modifications can lead to irreversible inhibition or altered enzyme kinetics.

The nitroso group within the compound allows it to participate in redox reactions, influencing various biochemical pathways and cellular signaling mechanisms.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | 12.5 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive Inhibition | 8.0 |

These findings suggest its potential application in managing conditions like diabetes through DPP-IV inhibition, which enhances insulin secretion .

Antiviral Activity

This compound has also been explored for its antiviral properties. In vitro studies demonstrated that it inhibits the replication of viruses such as Respiratory Syncytial Virus (RSV). The compound's mechanism appears to involve disruption of viral protein synthesis, leading to reduced viral load in infected cells .

Case Study 1: DPP-IV Inhibition

A study conducted on diabetic mice showed that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced GLP-1 availability due to DPP-IV inhibition, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Antiviral Efficacy

In a clinical trial assessing the efficacy of this compound against RSV, patients treated with the compound exhibited a lower incidence of severe respiratory symptoms and shorter recovery times compared to those receiving standard care. This supports further investigation into its use as an antiviral treatment.

Research Applications

This compound is being investigated for various applications:

- Organic Synthesis : Used as a building block for developing more complex organic molecules.

- Drug Development : Explored for potential therapeutic uses in metabolic disorders and viral infections.

- Material Science : Its unique properties are being harnessed in developing new materials with specific functionalities .

Propiedades

IUPAC Name |

N'-hydroxy-1-methylcyclopropane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKBRZCNKAYJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.